Cyclobutyl 3-(thiomorpholinomethyl)phenyl ketone
Overview
Description
Cyclobutyl 3-(thiomorpholinomethyl)phenyl ketone is a chemical compound with the molecular formula C16H21NOS and a molecular weight of 275.41 g/mol . It features a unique structure comprising a cyclobutane ring, a thiomorpholine moiety, and a phenyl group, making it an intriguing subject for various scientific studies.
Scientific Research Applications
Cyclobutyl 3-(thiomorpholinomethyl)phenyl ketone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is utilized in the development of new materials and chemical processes.
Preparation Methods
The synthesis of Cyclobutyl 3-(thiomorpholinomethyl)phenyl ketone typically involves multi-step organic reactions. One common synthetic route includes the reaction of cyclobutyl ketone with thiomorpholine and a phenyl group under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Cyclobutyl 3-(thiomorpholinomethyl)phenyl ketone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol group using reducing agents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of Cyclobutyl 3-(thiomorpholinomethyl)phenyl ketone involves its interaction with specific molecular targets. In medical research, it has been shown to inhibit certain enzymes and receptors, leading to the suppression of tumor growth. The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Cyclobutyl 3-(thiomorpholinomethyl)phenyl ketone can be compared with other similar compounds, such as:
Cyclobutyl phenyl ketone: Lacks the thiomorpholine moiety, making it less versatile in biological applications.
Thiomorpholinomethyl phenyl ketone: Does not have the cyclobutane ring, which may affect its chemical reactivity and biological activity.
Properties
IUPAC Name |
cyclobutyl-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NOS/c18-16(14-4-2-5-14)15-6-1-3-13(11-15)12-17-7-9-19-10-8-17/h1,3,6,11,14H,2,4-5,7-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXLZXMNAGHMOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643398 | |
Record name | Cyclobutyl{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-08-4 | |
Record name | Cyclobutyl{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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